molecular formula C11H20N2O3 B6261994 tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate CAS No. 88815-87-6

tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate

Cat. No. B6261994
CAS RN: 88815-87-6
M. Wt: 228.3
InChI Key:
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Description

“tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate” is a chemical compound with the empirical formula C11H20N2O3 . It is a solid substance and has a molecular weight of 228.29 .


Molecular Structure Analysis

The molecular structure of “tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate” can be represented by the SMILES string: O=C(OC©©C)N(CCC1)C1C(NC)=O . The InChI key for this compound is JTLUSFVWHVIZGT-UHFFFAOYSA-N .

Mechanism of Action

The mechanism of action of “tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate” is not clearly defined in the available literature .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . The safety pictogram GHS06 (skull and crossbones) applies to this compound, indicating its toxicity . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate can be achieved through a multi-step process involving the protection of functional groups, formation of key intermediates, and final deprotection.", "Starting Materials": [ "tert-butyl 2-pyrrolidinecarboxylate", "methyl isocyanate", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "hydrochloric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reaction with tert-butyl chloroformate in dichloromethane, catalyzed by triethylamine.", "Step 2: Protection of the pyrrolidine nitrogen by reaction with methyl isocyanate in dichloromethane, catalyzed by triethylamine.", "Step 3: Deprotection of the tert-butyl ester group by reaction with hydrochloric acid in diethyl ether.", "Step 4: Formation of the methylcarbamoyl group by reaction with methyl isocyanate in dichloromethane, catalyzed by triethylamine.", "Step 5: Deprotection of the pyrrolidine nitrogen by reaction with hydrochloric acid in diethyl ether.", "Step 6: Neutralization of the reaction mixture with sodium bicarbonate and extraction with dichloromethane.", "Step 7: Drying of the organic layer with magnesium sulfate and evaporation of the solvent.", "Step 8: Deprotection of the methylcarbamoyl group by reaction with sodium hydroxide in ethanol.", "Step 9: Neutralization of the reaction mixture with hydrochloric acid and extraction with diethyl ether.", "Step 10: Drying of the organic layer with magnesium sulfate and evaporation of the solvent to yield tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate." ] }

CAS RN

88815-87-6

Product Name

tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate

Molecular Formula

C11H20N2O3

Molecular Weight

228.3

Purity

95

Origin of Product

United States

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